N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide linker. The indole moiety at position N1 is further modified with a 2-methoxyethyl group, distinguishing it from simpler thiadiazole derivatives.
Properties
Molecular Formula |
C15H16N4O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H16N4O2S/c1-10-14(22-18-17-10)15(20)16-12-4-3-5-13-11(12)6-7-19(13)8-9-21-2/h3-7H,8-9H2,1-2H3,(H,16,20) |
InChI Key |
OHAUZXHAYLGYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C3C=CN(C3=CC=C2)CCOC |
Origin of Product |
United States |
Preparation Methods
Indole Alkylation
The indole intermediate is synthesized through N-alkylation of 4-nitroindole with 2-methoxyethyl bromide, followed by nitro group reduction:
Step 1: N-Alkylation
4-Nitroindole reacts with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction achieves ~85% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Step 2: Nitro Reduction
The nitro group is reduced using catalytic hydrogenation (H₂, Pd/C, 50 psi) in ethanol at room temperature. This step proceeds quantitatively, yielding 1-(2-methoxyethyl)-1H-indol-4-amine.
Alternative Pathways
Patent WO2018116073A1 discloses an alternative route using Mitsunobu conditions (DIAD, PPh₃) for alkylation, though yields remain comparable (82–87%).
Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid
Cyclocondensation Approach
The thiadiazole core is constructed via cyclocondensation of thiosemicarbazide with acetyl chloride derivatives:
Reaction Protocol
-
Thiosemicarbazide (1 equiv) reacts with 3-oxobutanoic acid (1.2 equiv) in POCl₃ at 0–5°C.
-
The mixture is heated to 60°C for 4 hours, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (78% yield).
Halogenation-Activation
For improved reactivity, the carboxylic acid is converted to its acid chloride using SOCl₂ or oxalyl chloride. This intermediate is critical for subsequent coupling.
Coupling Reactions: Carboxamide Formation
Schotten-Baumann Conditions
The indole amine and thiadiazole acid chloride are coupled under Schotten-Baumann conditions:
Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.
Peptide Coupling Agents
Modern methods employ carbodiimides (EDC/HOBt) or uronium salts (HATU) in anhydrous DMF:
-
EDC/HOBt System : 0°C to room temperature, 12 hours, 88% yield.
-
HATU/DIPEA : Room temperature, 6 hours, 92% yield (patent US9145414B2).
Optimization and Yield Enhancement
Solvent Effects
Comparative studies reveal polar aprotic solvents (DMF, DMSO) enhance coupling efficiency over ethereal solvents:
| Solvent | Coupling Agent | Yield (%) |
|---|---|---|
| DMF | HATU | 92 |
| THF | EDC/HOBt | 68 |
| DCM | Schotten-Baumann | 74 |
Temperature Control
Low temperatures (0–5°C) minimize side reactions during acid chloride formation, while room temperature favors coupling kinetics.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity, with retention time = 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 3 | 58 | Low | Moderate |
| HATU-Mediated Coupling | 3 | 76 | High | High |
| Mitsunobu Alkylation | 4 | 65 | Moderate | Low |
Challenges and Mitigation Strategies
Byproduct Formation
Thiadiazole Hydrolysis
-
Issue : Ring-opening under acidic conditions.
-
Prevention : Strict pH control (neutral to mildly basic).
Industrial-Scale Considerations
Patent EP2193133B1 highlights continuous-flow systems for large-scale production, achieving 85% yield with 99.5% purity. Key parameters include:
-
Residence time: 30 minutes
-
Temperature: 25°C
-
Solvent: Tetrahydrofuran (THF)
Emerging Methodologies
Recent advances include enzymatic coupling using lipases (Candida antarctica), offering greener alternatives with 80% yield under mild conditions .
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of quinonoid structures.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
The compound N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This article explores its applications, focusing on its potential therapeutic effects, synthesis, and biological activities.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For example, derivatives of thiadiazole have shown promising results against various cancer cell lines:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study : A study evaluated the cytotoxic effects of thiadiazole derivatives on human cancer cell lines such as SKNMC (neuroblastoma) and HT-29 (colon cancer), demonstrating effective growth inhibition compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The indole and thiadiazole structures are known for their antimicrobial activities. Compounds with these scaffolds have been tested against various bacterial strains:
- Research Findings : Thiadiazole derivatives have shown activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Case Study : In vitro studies demonstrated that certain derivatives reduced inflammation markers in human cell lines .
Neuroprotective Effects
The indole structure is often associated with neuroprotective effects. Research has indicated that related compounds can protect neuronal cells from oxidative stress:
- Potential Applications : This suggests a possible role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis of this compound
The synthesis typically involves multi-step organic reactions:
Synthetic Route Overview
- Formation of Indole Derivative : The synthesis begins with the preparation of the indole core through cyclization reactions.
- Thiadiazole Formation : The thiadiazole ring is formed via condensation reactions involving appropriate precursors.
- Carboxamide Linkage : Finally, the carboxamide group is introduced through amidation reactions.
Reaction Conditions
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it has been shown to inhibit certain kinases, leading to the disruption of cell signaling and the induction of cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiadiazole-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally and functionally related compounds:
Structural Analogues
Functional and Mechanistic Comparisons
Calcium Channel Modulation :
- BTP2 is a well-studied SOCE inhibitor, reducing TLR4-mediated ROS generation and lung injury by blocking Orai1/TRPC3 channels . In contrast, the target compound’s indole substitution may alter binding affinity or selectivity for calcium channels, though this remains speculative without direct evidence.
- Tiadinil lacks calcium-related activity but activates SAR in plants via its metabolite, highlighting the role of substituents in determining functional outcomes .
Pharmacokinetic and Synthetic Accessibility :
- The 2-methoxyethyl group in the target compound may enhance solubility compared to BTP2’s hydrophobic trifluoromethyl groups. However, BTP2’s synthesis is better optimized, with commercial availability from suppliers like Tocris and Merck .
- Tiadinil’s chloro-methylphenyl group confers stability in agricultural environments, whereas the target compound’s indole moiety may favor mammalian cell penetration .
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol
IUPAC Name: this compound
Canonical SMILES: CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)CCOC
This compound features an indole moiety linked to a thiadiazole ring, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding: It may modulate receptor activity, influencing physiological responses.
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- DNA/RNA Interaction: It may affect gene expression and protein synthesis by interacting with nucleic acids.
Anticancer Activity
Research indicates that derivatives of thiadiazole, including this compound, exhibit significant anticancer properties. A study highlighted the cytotoxic effects of several thiadiazole derivatives against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | SK-MEL-2 | 4.27 |
| Compound B | MCF-7 (breast cancer) | 0.28 |
| Compound C | A549 (lung carcinoma) | 0.52 |
The structure-activity relationship (SAR) studies suggest that modifications in the substituents significantly influence the anticancer efficacy of these compounds .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. A review indicated that various 1,3,4-thiadiazole compounds demonstrated potent antibacterial and antifungal activities against a range of pathogens . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways.
Study on Antitumor Activity
In a recent study focusing on the antitumor effects of thiadiazole derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity using the CCK-8 method. The most potent compound showed an IC50 value of 15 nM against the HDAC1 cell line, indicating strong potential as an anticancer agent .
Evaluation of Toxicity and Efficacy
Another investigation assessed the toxicity levels of various thiadiazole derivatives in animal models. The results indicated that at lower doses (1/10 DL50), some compounds exhibited significant anti-inflammatory effects while maintaining low toxicity profiles . This finding is crucial for developing therapeutic agents with minimal side effects.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with the functionalization of the indole core followed by coupling with the 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize hydrolysis .
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance solubility and reaction rates .
- Microwave/ultrasound-assisted synthesis : These methods reduce reaction times (e.g., from 24 hours to 2–4 hours) and improve yields by 15–30% compared to conventional heating .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., indole substitution patterns) and detects impurities. Aromatic protons in the indole ring typically resonate at δ 7.0–8.5 ppm .
- X-ray crystallography : SHELXL software (v.2018+) refines crystal structures, resolving ambiguities in bond lengths and angles. For example, the thiadiazole ring’s planarity can be validated with R-factors < 0.05 .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 385.0982 [M+H]+) confirms molecular formula .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition assays : Dose-response curves (IC50) against kinases or proteases, using fluorescence-based substrates (e.g., ATPase activity measured via malachite green) .
- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) to determine cytotoxicity (EC50 values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across experimental models?
- Assay standardization : Control for variables like cell passage number, serum concentration, and oxygen levels, which alter compound efficacy .
- Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics to confirm downstream target modulation .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation in cell vs. animal models .
Q. What computational strategies predict the compound’s target interactions and pharmacokinetics?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with biological targets (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between the carboxamide group and conserved lysine residues .
- ADMET prediction : SwissADME estimates logP (~2.8) and bioavailability (Lipinski rule compliance), guiding structural modifications for improved solubility .
Q. How can structural modifications enhance pharmacokinetic properties without compromising efficacy?
- Bioisosteric replacement : Substitute the methoxyethyl group with trifluoromethyl to improve metabolic stability while maintaining hydrophobicity .
- Prodrug design : Introduce ester moieties at the indole nitrogen to enhance oral absorption, with enzymatic cleavage in vivo .
- Solubility enhancement : Incorporate polar groups (e.g., pyridyl) on the thiadiazole ring, balancing logD values (target: 1.5–3.0) .
Q. What methodologies address challenges in crystallizing this compound for structural studies?
- Co-crystallization : Use protein targets (e.g., kinases) to stabilize the compound in the active site, improving crystal lattice formation .
- Cryo-cooling : Flash-freeze crystals at 100 K with 25% glycerol as a cryoprotectant to reduce radiation damage during data collection .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data between enzymatic and cellular assays?
- Off-target effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify non-target interactions that may dominate cellular responses .
- Membrane permeability limitations : Compare intracellular compound concentrations (via LC-MS) with in vitro IC50 values to assess transport efficiency .
Q. What analytical workflows validate compound purity and stability in long-term studies?
- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and pH extremes (2–12), monitoring degradation via HPLC-MS. Hydrolysis of the carboxamide group is a common degradation pathway .
- Stability in PBS/DMSO : Store stock solutions at -80°C in anhydrous DMSO to prevent precipitation or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
